Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The molecule also contains an ethyl ester group and a phenylsulfonyl group .Scientific Research Applications
Photochemically Induced Radical Alkenylation
A notable application of related sulfonyl compounds involves the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, using benzophenone and 1,2-bis(phenylsulfonyl)ethylene. This metal-free reaction allows for the highly chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds with (E)-sulfonylalkene units, further enabling the synthesis of structurally complex natural products and pharmaceuticals through efficient carbon skeleton extension methods (Amaoka et al., 2014).
Abnormal Barton–Zard Reaction
Research also delves into the Barton–Zard pyrrole synthesis, revealing an abnormal reaction pathway leading to the formation of pyrrolo[2,3-b]indole ring systems instead of the anticipated products. This highlights the intricate reactivity of sulfonyl compounds in facilitating unexpected pathways in heterocyclic chemistry (Pelkey et al., 1996).
Electropolymerization and Material Science
Further application is found in the electropolymerization of pyrrole in specific ionic liquids, where the use of an air and moisture-stable ionic liquid significantly enhances the morphological structure, polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole films. This research provides insights into the development of advanced materials with improved properties (Sekiguchi et al., 2002).
Fluorescent pH Sensor Development
The design and synthesis of heteroatom-containing organic fluorophores for the development of fluorescent pH sensors is another significant application. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them useful for detecting acidic and basic organic vapors (Yang et al., 2013).
Future Directions
Pyrrolidine derivatives, including Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate, have potential for further exploration in drug discovery due to their wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)14-9-8-12(10-14)19(16,17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSCXYRXABQXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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